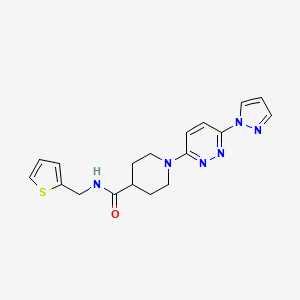

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A pyrazole moiety that is known for various biological activities.

- A pyridazine ring which contributes to its pharmacological properties.

- A piperidine ring that enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and piperidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis. A study demonstrated that certain piperidine derivatives displayed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds derived from pyrazole have been noted for their anti-inflammatory effects. In a study involving carrageenan-induced edema models, several pyrazole derivatives exhibited high inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that the compound may possess similar anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety has been shown to enhance antimicrobial activity significantly .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : It is likely to interact with specific receptors that modulate cellular responses, particularly in cancer and inflammation.

- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can reduce oxidative stress, contributing to their protective effects against cellular damage.

Case Studies

Several research articles have provided insights into the biological activity of related compounds:

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound is characterized by its intricate structure, which enhances its interaction profiles with biological targets. The presence of multiple heterocyclic rings allows for various mechanisms of action, making it a candidate for therapeutic applications in areas such as oncology and infectious diseases.

Recent studies have highlighted the biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, it may inhibit ATPase activity, which is crucial for energy metabolism in cells.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that derivatives of this compound could also exhibit similar properties .

- Anti-inflammatory Effects : Some derivatives of pyrazole-containing compounds have been studied for their anti-inflammatory activities. They have shown to inhibit prostaglandin synthesis, indicating potential use in treating inflammatory conditions .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a similar compound derived from the same structural class. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another research focused on a series of pyrazole derivatives that included the target compound. The study employed disc diffusion methods to evaluate antimicrobial activity, revealing that certain derivatives exhibited promising efficacy against both gram-positive and gram-negative bacteria .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves sequential coupling of pyridazine, pyrazole, and thiophene-methyl-amine moieties. Key steps include:

- Pyridazine Functionalization: React 6-chloropyridazine with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazole group .

- Piperidine Coupling: Attach the piperidine-4-carboxamide backbone via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(dba)₂) and ligands (Xantphos) .

- Thiophene-Methyl-Amine Conjugation: Use EDC/HOBt-mediated amide bond formation between the piperidine carboxyl group and thiophen-2-ylmethylamine .

Optimization Tips:

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification via silica chromatography .

- Temperature Control: Pyrazole coupling proceeds optimally at 80–100°C, while amidation requires milder conditions (25–40°C) to avoid decomposition .

- Yield Data: Typical yields range from 30–50% for multi-step syntheses; recrystallization in ethanol improves purity to >95% .

Q. How can researchers resolve contradictions in NMR data when characterizing regioisomeric byproducts?

Advanced Analysis:

Regioisomeric byproducts (e.g., alternative pyrazole-pyridazine substitution patterns) often arise during synthesis. To resolve ambiguities:

- 2D NMR Techniques: Utilize HSQC and HMBC to correlate proton signals with specific carbons, distinguishing between N1- and N2-bound pyrazole isomers .

- X-ray Crystallography: Confirm regiochemistry via single-crystal diffraction (e.g., using SHELXL for structure refinement) .

- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion peaks and fragments unique to each isomer .

Case Study:

In a related pyridazine-pyrazole compound, conflicting 13C NMR signals at δ 120–125 ppm were resolved via NOESY, revealing spatial proximity between pyridazine C3 and pyrazole protons .

Q. What analytical techniques are essential for confirming structural integrity?

Key Methods:

- 1H and 13C NMR: Assign aromatic protons (δ 7.5–8.5 ppm for pyridazine/pyrazole) and aliphatic piperidine signals (δ 2.5–3.5 ppm) .

- HPLC-PDA/MS: Verify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- FT-IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and absence of residual carboxylic acid (~1700 cm⁻¹) .

Eigenschaften

IUPAC Name |

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c25-18(19-13-15-3-1-12-26-15)14-6-10-23(11-7-14)16-4-5-17(22-21-16)24-9-2-8-20-24/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKVLFGZOWRRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.